molecular formula C19H21ClN6O2 B2522274 1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-53-8

1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2522274
CAS No.: 898448-53-8
M. Wt: 400.87
InChI Key: QXPDLWPUKGEPOB-UHFFFAOYSA-N
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Description

The compound “1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a chemical compound with the molecular formula C19H21ClN6O2 . It is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound possessing three nitrogen in its structure .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-triazine skeleton, which is a six-membered heterocyclic ring analogous to the benzene ring but with three carbons replaced by nitrogens .

Scientific Research Applications

Chemical Diversity and Receptor Affinity

Research in the field of chemical diversification of purine derivatives has led to the development of compounds with significant affinity for various serotonin receptors, displaying potential psychotropic activity. Specifically, studies have highlighted the design of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, aiming at identifying potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This approach has yielded compounds with antidepressant-like and anxiolytic-like activities, emphasizing the therapeutic potential of purine derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Further investigations into the chemical structure of triazino and triazolo[4,3-e]purine derivatives have uncovered their potential in combatting cancer, HIV-1, and microbial infections. Compounds within this category have shown considerable in vitro anticancer activity against melanoma, non-small lung cancer, and breast cancer, alongside moderate anti-HIV-1 activity. Additionally, certain derivatives have demonstrated significant antimicrobial efficacy, particularly against Pseudomonas aeruginosa, Proteus vulgaris, and Staphylococcus aureus, marking them as promising candidates for further drug development (Ashour et al., 2012).

Synthesis and Biological Activity of Xanthene Derivatives

Research into xanthene derivatives has revealed their vasodilatory activity, with specific focus on the development of Phosphodiesterase 3 inhibitors for anti-asthmatic therapy. The synthesis and pharmacological evaluation of these compounds have identified derivatives with significant pulmonary vasodilator activity, contributing to the advancement of treatment options for asthma. Notably, certain derivatives have outperformed established medications like Cilostazol in efficacy tests, underscoring the therapeutic potential of xanthene-based purine derivatives (Bhatia et al., 2016).

Novel Synthesis Methods and Antitumor Activity

The innovative synthesis of purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines has expanded the repertoire of heterocyclic compounds with demonstrated biological activities. This breakthrough in synthetic methodology has facilitated the exploration of these compounds' antitumor properties, revealing their activity against leukemia and their potential as vascular relaxing agents. Such findings highlight the importance of continuous chemical innovation in the discovery of new therapeutic agents (Ueda et al., 1987).

Properties

IUPAC Name

1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-4-5-10-26-18-21-16-15(17(27)24(3)19(28)23(16)2)25(18)11-14(22-26)12-6-8-13(20)9-7-12/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPDLWPUKGEPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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